molecular formula C21H22N2O3S B297976 (2E,5E)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one

(2E,5E)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one

Cat. No. B297976
M. Wt: 382.5 g/mol
InChI Key: CUUUQUBCYZWQTF-ZSNHWOOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,5E)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one, also known as DMTB, is a thiazolidinone derivative that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

(2E,5E)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one exerts its biological activity through various mechanisms. It has been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory responses. It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant responses.
Biochemical and Physiological Effects:
(2E,5E)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It also increases the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), and reduces the levels of reactive oxygen species (ROS) and lipid peroxidation.

Advantages and Limitations for Lab Experiments

(2E,5E)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one has several advantages for laboratory experiments. It is relatively easy to synthesize and has been extensively studied for its biological activity. However, one limitation is that it is not very water-soluble, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on (2E,5E)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one. One area of interest is its potential use in the treatment of cancer. (2E,5E)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one has been found to exhibit potent anticancer activity by inducing apoptosis and inhibiting cell proliferation. Another area of interest is its potential use in the treatment of neurodegenerative diseases. (2E,5E)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one has been found to protect neurons from oxidative stress and reduce inflammation in the brain. Finally, there is potential for the development of (2E,5E)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

Synthesis Methods

(2E,5E)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one can be synthesized by reacting 3,4-dimethyl aniline with ethyl acetoacetate in the presence of sodium ethoxide to form the imine intermediate. The intermediate is then reacted with 4-hydroxy-3-methoxybenzaldehyde in the presence of thiazolidine-4-one to produce the final product.

Scientific Research Applications

(2E,5E)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. It also acts as an antioxidant by scavenging free radicals and protecting cells from oxidative stress.

properties

Product Name

(2E,5E)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one

Molecular Formula

C21H22N2O3S

Molecular Weight

382.5 g/mol

IUPAC Name

(5E)-2-(3,4-dimethylphenyl)imino-3-ethyl-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H22N2O3S/c1-5-23-20(25)19(12-15-7-9-17(24)18(11-15)26-4)27-21(23)22-16-8-6-13(2)14(3)10-16/h6-12,24H,5H2,1-4H3/b19-12+,22-21?

InChI Key

CUUUQUBCYZWQTF-ZSNHWOOMSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC(=C(C=C2)O)OC)/SC1=NC3=CC(=C(C=C3)C)C

SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)O)OC)SC1=NC3=CC(=C(C=C3)C)C

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)O)OC)SC1=NC3=CC(=C(C=C3)C)C

Origin of Product

United States

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